REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3[C:15]([OH:30])=[C:16]4[C:23](=[O:24])[C:22]5[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=5[C:19](=[O:20])[C:17]4=[CH:18][C:13]=3[C@@H:12]([C:31]([O:33][CH3:34])=[O:32])[C@@:11]([OH:36])([CH3:35])[CH2:10]2)[CH2:5][C@H:4]([N:37]([CH3:39])[CH3:38])[C@@H:3]1[O:40][C@@H:41]1[O:46][C@@H:45]([CH3:47])[C@@H:44]([O:48][C@@H]2O[C@@H](C)C(=O)CC2)[C@@H:43]([OH:57])[CH2:42]1.[OH-].[Na+]>Cl>[CH3:47][C@@H:45]1[O:46][C@@H:41]([O:40][CH:3]2[C@@H:4]([N:37]([CH3:38])[CH3:39])[CH2:5][C@H:6]([O:8][C@@H:9]3[C:14]4[C:15]([OH:30])=[C:16]5[C:23](=[O:24])[C:22]6[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=6[C:19](=[O:20])[C:17]5=[CH:18][C:13]=4[C@@H:12]([C:31]([O:33][CH3:34])=[O:32])[C@@:11]([OH:36])([CH3:35])[CH2:10]3)[O:7][C@H:2]2[CH3:1])[CH2:42][C@H:43]([OH:57])[C@@H:44]1[OH:48].[CH3:1][CH:2]1[O:7][CH:6]([O:8][CH:9]2[C:14]3[C:15]([OH:30])=[C:16]4[C:23](=[O:24])[C:22]5[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=5[C:19](=[O:20])[C:17]4=[CH:18][C:13]=3[CH:12]([C:31]([O:33][CH3:34])=[O:32])[C:11]([OH:36])([CH3:35])[CH2:10]2)[CH2:5][CH:4]([N:37]([CH3:39])[CH3:38])[CH:3]1[OH:40] |f:1.2|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of chloroform twice
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a small volume
|
Type
|
CUSTOM
|
Details
|
The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1)
|
Type
|
ADDITION
|
Details
|
The bands containing auramycin C and D
|
Type
|
EXTRACTION
|
Details
|
extracted with a solvent mixture of chloroform and methanol (4:1)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=C3C(=C5C(=C4)C(=O)C6=C(C5=O)C(=CC=C6)O)O)C(=O)OC)(C)O)C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |